molecular formula C11H16ClN B6247279 rac-1-[(1R,2R)-2-phenylcyclopropyl]ethan-1-amine hydrochloride, trans CAS No. 1807901-42-3

rac-1-[(1R,2R)-2-phenylcyclopropyl]ethan-1-amine hydrochloride, trans

Cat. No.: B6247279
CAS No.: 1807901-42-3
M. Wt: 197.7
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Description

rac-1-[(1R,2R)-2-phenylcyclopropyl]ethan-1-amine hydrochloride, trans: is a chemical compound that belongs to the class of cyclopropylamines. This compound is characterized by the presence of a cyclopropyl ring attached to a phenyl group and an ethanamine moiety. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,2R)-2-phenylcyclopropyl]ethan-1-amine hydrochloride, trans typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent formation of the hydrochloride salt. One common method includes:

    Cyclopropanation: The precursor, such as styrene, undergoes cyclopropanation using a reagent like diazomethane or a similar carbene source.

    Amination: The resulting cyclopropyl compound is then subjected to amination using an appropriate amine source under controlled conditions.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of complex cyclopropyl-containing molecules.

Biology: In biological research, it is used to study the effects of cyclopropylamines on biological systems, including enzyme inhibition and receptor binding studies.

Industry: In the industrial sector, this compound may be used in the synthesis of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of rac-1-[(1R,2R)-2-phenylcyclopropyl]ethan-1-amine hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl ring can induce strain in the target molecule, leading to altered binding affinity and activity. The phenyl group may contribute to π-π interactions, enhancing binding specificity.

Comparison with Similar Compounds

  • rac-1-[(1R,2R)-2-propylcyclopropyl]ethan-1-amine hydrochloride
  • rac-1-[(1R,2R)-2-phenylcyclobutan-1-amine hydrochloride
  • rac-1-[(1R,2R)-2-phenylcyclopropyl]ethan-1-one

Uniqueness: rac-1-[(1R,2R)-2-phenylcyclopropyl]ethan-1-amine hydrochloride, trans is unique due to the presence of both a cyclopropyl ring and a phenyl group, which confer distinct steric and electronic properties. These features make it a valuable compound in the synthesis of complex molecules and in the study of structure-activity relationships.

Properties

CAS No.

1807901-42-3

Molecular Formula

C11H16ClN

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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